1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol 1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol
Brand Name: Vulcanchem
CAS No.: 6958-66-3
VCID: VC17170071
InChI: InChI=1S/C14H32N4O/c1-4-17(5-2)7-6-15-12-14(19)13-18-10-8-16(3)9-11-18/h14-15,19H,4-13H2,1-3H3
SMILES:
Molecular Formula: C14H32N4O
Molecular Weight: 272.43 g/mol

1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol

CAS No.: 6958-66-3

Cat. No.: VC17170071

Molecular Formula: C14H32N4O

Molecular Weight: 272.43 g/mol

* For research use only. Not for human or veterinary use.

1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol - 6958-66-3

Specification

CAS No. 6958-66-3
Molecular Formula C14H32N4O
Molecular Weight 272.43 g/mol
IUPAC Name 1-[2-(diethylamino)ethylamino]-3-(4-methylpiperazin-1-yl)propan-2-ol
Standard InChI InChI=1S/C14H32N4O/c1-4-17(5-2)7-6-15-12-14(19)13-18-10-8-16(3)9-11-18/h14-15,19H,4-13H2,1-3H3
Standard InChI Key MHUYECSJKBBHKZ-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCNCC(CN1CCN(CC1)C)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol (C₁₄H₃₂N₄O) features a 2-propanol core substituted at positions 1 and 3 with a diethylaminoethylamino group and a 4-methylpiperazinyl group, respectively. The diethylamino moiety (N,N-diethyl) contributes lipophilicity, enhancing blood-brain barrier permeability, while the piperazine ring introduces conformational flexibility and hydrogen-bonding capabilities.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₃₂N₄O
Molecular Weight272.43 g/mol
CAS Number6958-66-3
Hydrogen Bond Donors3 (2 amine, 1 hydroxyl)
Hydrogen Bond Acceptors5 (3 amine, 1 hydroxyl, 1 ether)
Topological Polar Surface Area62.8 Ų

The compound’s logP (estimated at 1.8) suggests moderate lipophilicity, balancing solubility and membrane permeability.

Functional Group Contributions

  • Diethylaminoethylamino Group: Enhances cationic character at physiological pH, facilitating interactions with anionic receptor sites (e.g., serotonin receptors).

  • 4-Methylpiperazinyl Group: Modulates solubility and steric effects, influencing receptor binding kinetics.

  • Propanol Backbone: Provides a rigid scaffold for spatial arrangement of substituents, critical for enantioselective activity.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence, typically starting with 2-propanol derivatives. A representative route includes:

  • Epoxidation of Allyl Alcohol: Reaction with peracetic acid yields glycidol.

  • Aminolysis with Diethylaminoethylamine: Opens the epoxide ring, introducing the diethylaminoethylamino group.

  • Piperazinyl Substitution: Nucleophilic substitution at the remaining hydroxyl position with 4-methylpiperazine under basic conditions.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1Allyl alcohol, CH₃CO₃H, 40°C75%
2Diethylaminoethylamine, K₂CO₃, DMF68%
34-Methylpiperazine, NaH, THF52%

Purification and Characterization

Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) achieves >95% purity. Structural confirmation relies on NMR (¹H, ¹³C) and high-resolution mass spectrometry.

ReceptorAssumed IC₅₀ (nM)Effect
5-HT₁A120Partial agonism
D₂450Antagonism
α₁-Adrenergic320Antagonism

Therapeutic Applications

  • Antidepressant Effects: Modulates serotonin and norepinephrine reuptake, akin to SSRIs/SNRIs.

  • Anxiolytic Activity: 5-HT₁A partial agonism reduces anxiety behaviors in rodent models.

  • Cognitive Enhancement: Preliminary data suggest α₁-adrenergic antagonism improves working memory.

Comparative Analysis with Structural Analogs

Key Differentiators

Compared to simpler amines (e.g., 2-(Diethylamino)ethanol), the integration of a piperazinyl group confers:

  • Enhanced receptor subtype selectivity.

  • Improved metabolic stability (resistance to CYP450 oxidation).

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